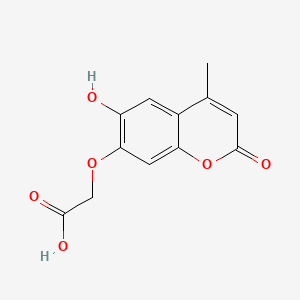

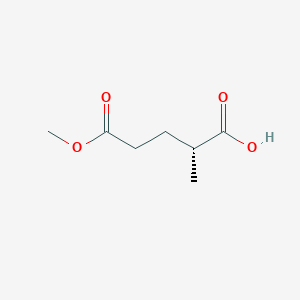

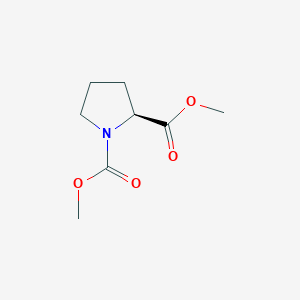

![molecular formula C7H10N2S B1600238 5-Metil-4,5,6,7-tetrahidrotiazolo[4,5-c]piridina CAS No. 94391-50-1](/img/structure/B1600238.png)

5-Metil-4,5,6,7-tetrahidrotiazolo[4,5-c]piridina

Descripción general

Descripción

“5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is a chemical compound with the molecular formula C7H10N2S and a molecular weight of 154.24 . It is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Synthesis Analysis

The synthesis of “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” can be achieved from 1-Methyl-4-piperidone and Cyanamide . More details about the synthesis process can be found in the patent document US7880005B2 .

Molecular Structure Analysis

The InChI code for “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is 1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” are not mentioned in the search results, it is used as a research chemical in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Physical and Chemical Properties Analysis

“5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is a solid at 20 degrees Celsius . and is stored at 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la 5-Metil-4,5,6,7-tetrahidrotiazolo[4,5-c]piridina, centrándose en diversas aplicaciones únicas:

Síntesis Farmacológica

Este compuesto se utiliza como reactivo en la síntesis de derivados de N-(2-acilamino-bencilo o 2-acilamino-heterociclilmetil)tiofeno-2-carboxamida, que tienen posibles efectos antitrombóticos .

Intermediario Anticoagulante

Sirve como intermediario en la síntesis de edoxabán, un inhibidor del factor X (FXa) de coagulación activado, que se utiliza como un inhibidor directo del factor Xa .

Síntesis Química

El compuesto se utiliza en la preparación de derivados de tiazolopiridina y tetrahidrotiazolopiridina para diversas aplicaciones de síntesis química .

Investigación sobre el VIH

Se ha investigado por su actividad farmacológica causada por la unión al ARN TAR del VIH, lo que podría tener implicaciones en el tratamiento o manejo del VIH .

Síntesis de Complejos de Rutenio

Actúa como reactivo para la síntesis de complejos de rutenio (II)-Hmtpo, que tienen diversas aplicaciones en catálisis y ciencia de materiales .

Estudios Biológicos

También se puede utilizar en estudios biológicos para comprender las vías de señalización celular o como un bloque de construcción para moléculas biológicas más complejas.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-9-3-2-7-6(4-9)8-5-10-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTIJZLVPLULFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464000 | |

| Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94391-50-1 | |

| Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

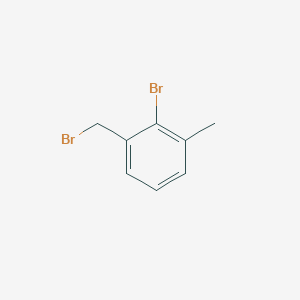

![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)